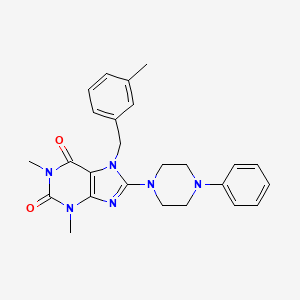
1,3-二甲基-7-(3-甲基苄基)-8-(4-苯基哌嗪-1-基)-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1,3-dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a derivative of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which is a purine moiety with potential biological activity. The structure of this compound suggests that it could interact with various receptors in the body, such as serotonin and dopamine receptors, due to the presence of the arylpiperazinylalkyl group.
Synthesis Analysis
In the first paper, a series of 1-arylpiperazynylalkyl derivatives of 8-amino-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione were synthesized to examine the influence of substituents on the purine moiety and the xanthine core on the affinity for serotonin and dopamine receptors . This suggests that the synthesis of the compound would involve similar strategies, focusing on the introduction of the arylpiperazinylalkyl group at the appropriate position on the purine core.
Molecular Structure Analysis
The molecular structure of the compound is likely to be crucial for its interaction with the serotonin 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, and dopamine D2 receptors. The structure–affinity relationships discussed in the first paper indicate that the positioning and nature of the substituents on the purine core significantly affect the compound's receptor binding properties .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of the specific compound , the first paper's focus on in vitro competition binding experiments suggests that the compound would undergo interactions with various receptors, leading to potential agonistic or antagonistic activities . The synthesis process itself would involve multiple chemical reactions to introduce the necessary functional groups onto the purine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly detailed in the provided papers. However, based on the structural similarities to the compounds studied in the first paper, it can be inferred that the compound would possess properties suitable for interaction with biological receptors, such as solubility in biological media and a certain degree of lipophilicity, which would affect its ability to cross cell membranes .
科学研究应用
神经病学和精神病学的治疗潜力
与 1,3-二甲基-7-(3-甲基苄基)-8-(4-苯基哌嗪-1-基)-1H-嘌呤-2,6(3H,7H)-二酮 结构相关的化合物因其对血清素受体的亲和力而被探索其在治疗神经和精神疾病中的潜力。研究表明,这些化合物可以表现出抗焦虑和抗抑郁特性,使其成为治疗焦虑和抑郁的候选药物。例如,一项研究发现某些衍生物在动物模型中产生了类似抗抑郁剂的效果,表明它们在情绪障碍的临床应用中的潜力 (Chłoń-Rzepa 等,2013)。
镇痛和抗炎应用
除了其神经应用之外,该化合物类别的衍生物已显示出显着的镇痛和抗炎作用。这表明有可能开发成新的疼痛管理疗法,一些衍生物在临床前模型中优于标准药物 (Zygmunt 等,2015)。
药理学分析和受体选择性
这些化合物的详细药理学分析提供了对其受体选择性和功能活性的见解,有助于更深入地了解血清素受体的药效学。这项研究有助于合理设计针对与血清素信号相关的各种疾病的靶向疗法 (Jurczyk 等,2004)。
属性
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-18-8-7-9-19(16-18)17-31-21-22(27(2)25(33)28(3)23(21)32)26-24(31)30-14-12-29(13-15-30)20-10-5-4-6-11-20/h4-11,16H,12-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOHENWFLATRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

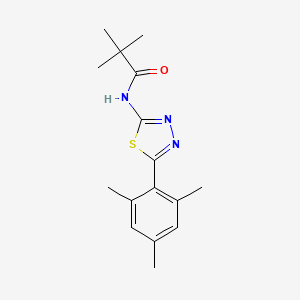
![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)
![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)
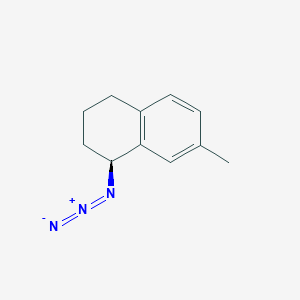
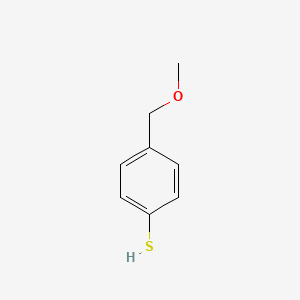
![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)
![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)


![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)
![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)
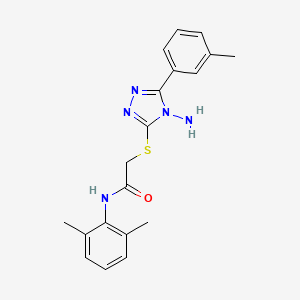
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)